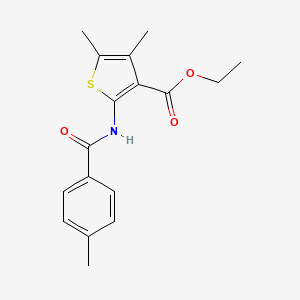

Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

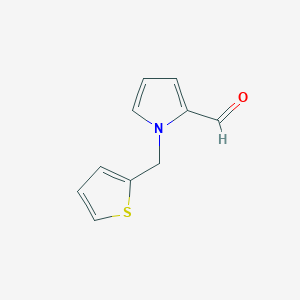

Thiophene derivatives are important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have been recognized for their varied biological and clinical applications .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using techniques such as FTIR, MS, and 1H-NMR .Applications De Recherche Scientifique

Antiproliferative Activity of Thiophene Derivatives

A series of novel thiophene derivatives have been synthesized and tested for their antiproliferative activity. Compounds such as ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate have shown remarkable activity against breast and colon cancer cell lines. These findings suggest the potential of thiophene derivatives in cancer treatment, highlighting the importance of structural modification in enhancing biological activity (Ghorab et al., 2013).

Functionalization for Sensing and Magnetic Properties

Functionalization of microporous lanthanide-based metal-organic frameworks with methyl-substituted thieno[2,3-b]thiophene groups has been explored for sensing activities and magnetic properties. These frameworks have shown moderate adsorption properties toward N2 and CO2, with potential applications in gas storage and separation. Additionally, some complexes exhibit sensing properties toward nitrobenzene, acetone, and Cu(2+) ion, demonstrating the versatility of thiophene derivatives in material science (Wang et al., 2016).

Synthesis and Characterization for Antimicrobial and Antioxidant Activities

The synthesis of thiophene derivatives and their screening for antimicrobial and antioxidant activities have provided insights into their potential as pharmaceutical agents. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown excellent antibacterial and antifungal properties, along with profound antioxidant potential. These studies underscore the therapeutic potential of thiophene derivatives, encouraging further research into their applications in medicine (Raghavendra et al., 2016).

Docking Studies and Antimicrobial Evaluation

Research involving the synthesis, characterization, docking studies, and antimicrobial evaluation of thiophene-2-carboxylate derivatives has contributed to the understanding of their interactions with biological targets. Such studies are crucial for the development of new antimicrobial agents, offering a pathway to combat resistant microbial strains (Spoorthy et al., 2021).

Mécanisme D'action

Target of Action

Ethyl 4,5-dimethyl-2-(4-methylbenzamido)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .

Biochemical Pathways

Thiophene derivatives are known to interact with a variety of biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Thiophene derivatives are known to have a range of effects at the molecular and cellular level, contributing to their diverse pharmacological properties .

Propriétés

IUPAC Name |

ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-5-21-17(20)14-11(3)12(4)22-16(14)18-15(19)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQRWIKAQJQCAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-fluorobenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2598046.png)

![N-(4-methylbenzyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2598048.png)

![N-{[2-(morpholin-4-yl)pyridin-3-yl]methyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2598051.png)

![1-Methyl-3-[3-(triazol-2-yl)azetidin-1-yl]pyrazin-2-one](/img/structure/B2598059.png)